Sub-Nanomolar CCR5 Antagonist Potency Distinguishes 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one from Structurally Similar Pyrrolidinones
4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one exhibits an IC50 of 0.110 nM for antagonism of the human CCR5 receptor expressed in P4R5 cells [1]. In comparison, a representative alternative pyrrolidine-based CCR5 ligand (BDBM50351145) shows an IC50 of 7,800 nM in a MOLT4 cell calcium mobilization assay [2]. The ~70,900-fold difference in potency underscores that the 4-(4-trifluoromethyl)phenyl substitution is not merely a structural variation but a critical determinant of high-affinity CCR5 engagement. This level of potency places the compound among the most active pyrrolidinone-derived CCR5 antagonists reported in the BindingDB.
| Evidence Dimension | CCR5 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | Alternative pyrrolidine-based CCR5 ligand (BDBM50351145): IC50 = 7,800 nM |
| Quantified Difference | 70,909-fold more potent |
| Conditions | Target compound: P4R5 cells co-expressing CD4 and LTR-beta-gal; comparator: MOLT4 cells stimulated with CCl5 |
Why This Matters
Procurement of this specific pyrrolidinone derivative is justified when sub-nanomolar CCR5 antagonism is required, as generic analogs fail to achieve comparable potency.
- [1] BindingDB. (n.d.). BDBM50394601 CHEMBL2164217. IC50 = 0.110 nM for CCR5 antagonist activity. View Source
- [2] BindingDB. (n.d.). BDBM50351145 CHEMBL1817910. IC50 = 7,800 nM for CCR5 antagonist activity. View Source
